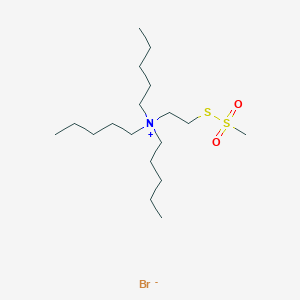
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure, which includes a sulfonylsulfanyl group and a tripentylazanium moiety, making it a subject of interest in both organic and inorganic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide typically involves a multi-step process. One common method includes the reaction of 2-methylsulfonylsulfanyl ethylamine with tripentyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can enhance the overall efficiency of the production process.
化学反应分析
Types of Reactions
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide undergoes various chemical reactions, including:
Oxidation: The sulfonylsulfanyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonylsulfanyl group to thiol or sulfide derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonylsulfanyl group can yield sulfone derivatives, while substitution of the bromide ion can produce a variety of substituted azanium compounds.
科学研究应用
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and thiol derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide involves its interaction with specific molecular targets. The sulfonylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the tripentylazanium moiety can interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activity.
相似化合物的比较
Similar Compounds
2-(Trimethylammonium)ethyl methanethiosulfonate bromide: This compound has a similar structure but with a trimethylammonium group instead of a tripentylazanium group.
1,2,4-Triazole-containing compounds: These compounds share some structural similarities and are also studied for their biological activity.
Uniqueness
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C18H40BrNO2S2 |
|---|---|
分子量 |
446.6 g/mol |
IUPAC 名称 |
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide |
InChI |
InChI=1S/C18H40NO2S2.BrH/c1-5-8-11-14-19(15-12-9-6-2,16-13-10-7-3)17-18-22-23(4,20)21;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
ASEVYJQNYULFTP-UHFFFAOYSA-M |
规范 SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCSS(=O)(=O)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


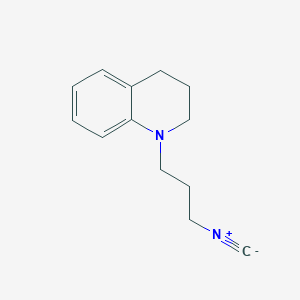
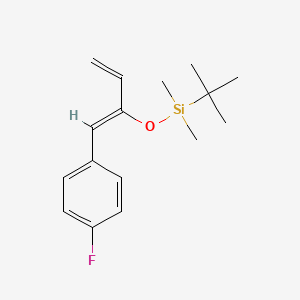
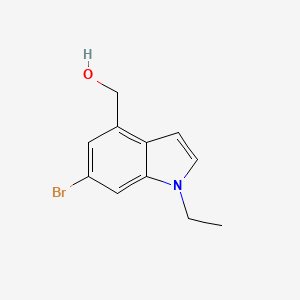

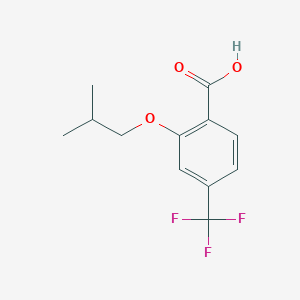
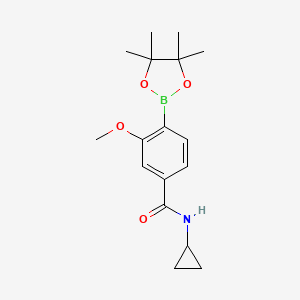
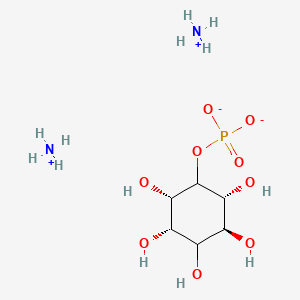
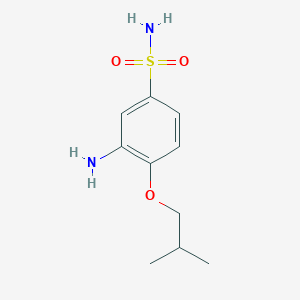
amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)

![(Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid](/img/structure/B13726118.png)
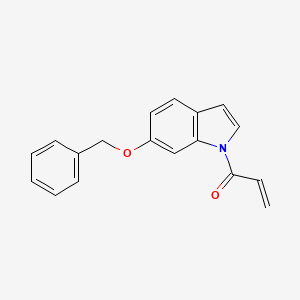

![[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726139.png)
